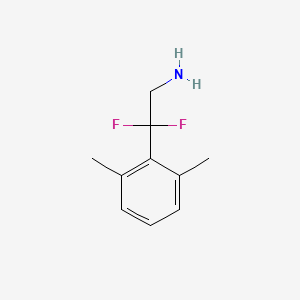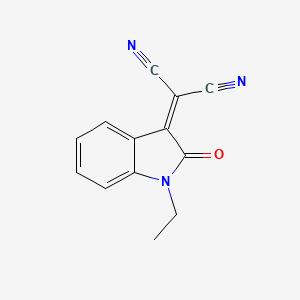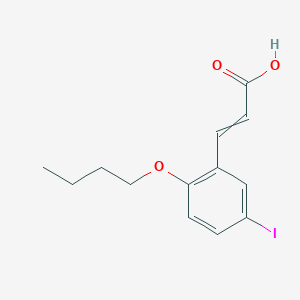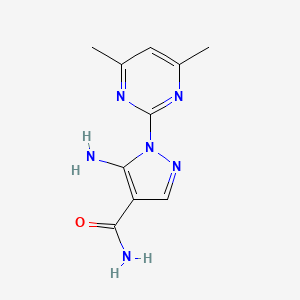
2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(2,6-Diméthylphényl)-2,2-difluoroéthanamine est un composé organique caractérisé par la présence d'un groupe difluoroéthanamine lié à un cycle diméthylphényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-(2,6-Diméthylphényl)-2,2-difluoroéthanamine implique généralement la réaction de la 2,6-diméthylphénylamine avec des dérivés de difluoroéthane dans des conditions contrôlées. Une méthode courante est la réaction de substitution nucléophile où la 2,6-diméthylphénylamine réagit avec le 2,2-difluoroéthanol en présence d'une base forte telle que l'hydrure de sodium. La réaction est effectuée dans un solvant aprotique comme le diméthylformamide (DMF) à des températures élevées pour faciliter le processus de substitution.
Méthodes de production industrielle
Dans un contexte industriel, la production de 2-(2,6-Diméthylphényl)-2,2-difluoroéthanamine peut impliquer des réacteurs à flux continu pour assurer une qualité et un rendement de produit constants. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer l'efficacité du processus de synthèse. De plus, des étapes de purification telles que la distillation ou la recristallisation sont utilisées pour obtenir le composé souhaité à une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(2,6-Diméthylphényl)-2,2-difluoroéthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium pour convertir le composé en ses dérivés d'amine correspondants.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe difluoroéthanamine peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Principaux produits formés
Oxydation : Cétones ou acides carboxyliques.
Réduction : Dérivés d'amine.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
La 2-(2,6-Diméthylphényl)-2,2-difluoroéthanamine présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré comme intermédiare pharmaceutique potentiel pour la synthèse de médicaments ciblant des récepteurs ou des enzymes spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 2-(2,6-Diméthylphényl)-2,2-difluoroéthanamine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité. Par exemple, il peut inhiber ou activer certaines enzymes, entraînant des modifications des voies biochimiques et des réponses physiologiques.
Applications De Recherche Scientifique
2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Composés similaires
2,6-Diméthylphénylamine : Partage le groupe diméthylphényle mais ne possède pas la partie difluoroéthanamine.
2,2-Difluoroéthanamine : Contient le groupe difluoroéthanamine mais ne possède pas le cycle diméthylphényle.
Isocyanate de 2,6-diméthylphényle : Structure aromatique similaire mais groupe fonctionnel différent.
Unicité
La 2-(2,6-Diméthylphényl)-2,2-difluoroéthanamine est unique en raison de la présence à la fois du cycle diméthylphényle et du groupe difluoroéthanamine, qui confèrent des propriétés chimiques et physiques distinctes
Propriétés
Formule moléculaire |
C10H13F2N |
|---|---|
Poids moléculaire |
185.21 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C10H13F2N/c1-7-4-3-5-8(2)9(7)10(11,12)6-13/h3-5H,6,13H2,1-2H3 |
Clé InChI |
OVUDHEPLXTZVTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12457723.png)
![6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one](/img/structure/B12457726.png)
![7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12457731.png)


![3,4'-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12457769.png)
![N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B12457781.png)
![2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B12457786.png)

![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B12457807.png)

![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B12457817.png)
